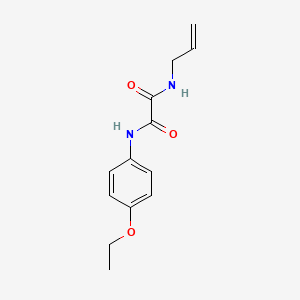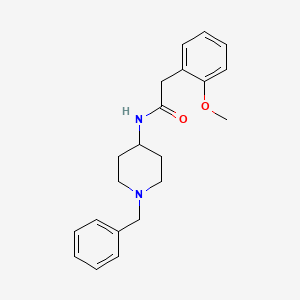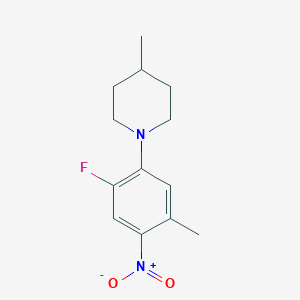![molecular formula C14H16N4O3 B5063794 1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5063794.png)
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine, commonly known as Furazolidone, is a synthetic nitrofuran compound that has been used as an antibacterial and antiprotozoal agent since the 1950s. It has been found to be effective against a wide range of bacteria and protozoa, making it a useful tool in scientific research.
作用機序
Furazolidone exerts its antibacterial and antiprotozoal effects by inhibiting the activity of enzymes involved in the electron transport chain of the microorganisms. This results in the accumulation of reactive oxygen species, which damage the microbial cells. Furazolidone has also been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Furazolidone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which has been implicated in the regulation of various physiological processes, including blood pressure and immune function. Furazolidone has also been found to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
実験室実験の利点と制限
Furazolidone has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a useful tool for researchers. It is also effective against a wide range of microorganisms, allowing for broad-spectrum antimicrobial testing. However, Furazolidone also has some limitations. It has been found to be cytotoxic in some cell lines, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for the use of Furazolidone in scientific research. One area of interest is the development of new formulations of Furazolidone that may improve its pharmacokinetic properties and reduce toxicity. Another area of interest is the investigation of the potential therapeutic effects of Furazolidone in various conditions, including inflammatory bowel disease and certain cancers. Additionally, the mechanism of action of Furazolidone on monoamine oxidase and its potential effects on neurotransmitter metabolism warrant further investigation.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran compound that has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has a well-established synthesis method and has been found to be effective against a wide range of microorganisms. Furazolidone has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Furazolidone in scientific research, including the development of new formulations and investigation of its potential therapeutic effects in various conditions.
合成法
The synthesis of Furazolidone involves the reaction of 2-aminopyridine with 5-nitro-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield Furazolidone. The synthesis method has been well-established and is widely used in the production of Furazolidone for scientific research purposes.
科学的研究の応用
Furazolidone has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as various protozoa, including Giardia lamblia and Entamoeba histolytica. Furazolidone has also been used in the treatment of Helicobacter pylori infections, which can cause peptic ulcers and gastric cancer.
特性
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-18(20)14-5-4-12(21-14)11-16-7-9-17(10-8-16)13-3-1-2-6-15-13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOROAHHMUIRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)

![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)

![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
![N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)
![3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5063786.png)

![3,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B5063790.png)